3-(Oxolan-2-yl)morpholine

Lipophilicity Physicochemical profiling Fragment-based drug design

3-(Oxolan-2-yl)morpholine (CAS 1803561-92-3) is a heterocyclic small-molecule building block with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol. The compound belongs to the class of morpholine derivatives bearing a tetrahydrofuran (oxolane) substituent at the morpholine 3-position via a direct C–C bond; its IUPAC name is 3-(oxolan-2-yl)morpholine and it is synonymously referred to as 3-(tetrahydro-2-furanyl)morpholine.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 1803561-92-3
Cat. No. B1422639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Oxolan-2-yl)morpholine
CAS1803561-92-3
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CC(OC1)C2COCCN2
InChIInChI=1S/C8H15NO2/c1-2-8(11-4-1)7-6-10-5-3-9-7/h7-9H,1-6H2
InChIKeyLWGDCEDWZXDWJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Oxolan-2-yl)morpholine (CAS 1803561-92-3): Procurement-Relevant Physicochemical Identity and Scaffold Classification


3-(Oxolan-2-yl)morpholine (CAS 1803561-92-3) is a heterocyclic small-molecule building block with the molecular formula C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol [1]. The compound belongs to the class of morpholine derivatives bearing a tetrahydrofuran (oxolane) substituent at the morpholine 3-position via a direct C–C bond; its IUPAC name is 3-(oxolan-2-yl)morpholine and it is synonymously referred to as 3-(tetrahydro-2-furanyl)morpholine . Computed descriptors from PubChem indicate an XLogP3-AA of −0.1, a topological polar surface area (TPSA) of 30.5 Ų, one rotatable bond, one hydrogen-bond donor, and three hydrogen-bond acceptors [1]. These properties position the scaffold within a polarity range suitable for fragment-based drug discovery and CNS-oriented medicinal chemistry programs, where morpholine-containing fragments are routinely employed to modulate solubility, basicity, and target engagement [2].

Why 3-(Oxolan-2-yl)morpholine Cannot Be Freely Substituted with Other Morpholine-Oxolane Isomers in SAR and Procurement Workflows


Morpholine-oxolane conjugates share the same molecular formula (C₈H₁₅NO₂) and nearly identical molecular weight across positional isomers, yet the regiochemistry of oxolane attachment to the morpholine ring decisively alters the three-dimensional vector of the basic nitrogen, the spatial orientation of the ether oxygen lone pairs, and the overall molecular lipophilicity [1]. The 2-yl attachment in 3-(oxolan-2-yl)morpholine introduces a stereogenic center at the oxolane C2 position—absent in the 3-yl isomer—thereby generating a chiral, conformationally constrained scaffold that is not replicated by its regioisomeric counterpart 3-(oxolan-3-yl)morpholine (CAS 1859200-67-1) [2]. Furthermore, the XLogP3-AA difference (−0.1 vs. −0.3 for the 3-yl isomer) indicates a measurable shift in octanol-water partitioning that can influence membrane permeability, protein binding, and assay interference profiles in biochemical screens [1][2]. Substituting these isomers without experimental re-validation risks altering hit expansion outcomes, confounding SAR interpretation, and invalidating computational models built on specific molecular descriptors [3].

Quantitative Differential Evidence for 3-(Oxolan-2-yl)morpholine (CAS 1803561-92-3) Against Closest Structural Comparators


Lipophilicity Differentiation: XLogP3-AA Head-to-Head with 3-(Oxolan-3-yl)morpholine

3-(Oxolan-2-yl)morpholine exhibits an experimentally computed XLogP3-AA value of −0.1, which is 0.2 log units higher (more lipophilic) than its direct regioisomer 3-(oxolan-3-yl)morpholine (XLogP3-AA = −0.3) [1][2]. Both compounds share an identical TPSA of 30.5 Ų, molecular weight of 157.21 g/mol, and rotatable bond count of 1 [1][2]. The 0.2 log-unit shift arises solely from the difference in oxolane attachment position (C2 vs. C3), reflecting altered spatial distribution of the ether oxygen relative to the morpholine ring.

Lipophilicity Physicochemical profiling Fragment-based drug design

CNS Drug-Likeness Parameter Comparison: TPSA and Physicochemical Profile Benchmarking

3-(Oxolan-2-yl)morpholine possesses a topological polar surface area (TPSA) of 30.5 Ų and an XLogP3-AA of −0.1, placing it within the favorable CNS drug-likeness window (TPSA < 60–70 Ų, logP ~1–3 for optimal brain permeation) as defined by multiple analyses of CNS-active clinical candidates [1][2]. In contrast, the closest methylene-extended analog 3-[(oxolan-2-yl)methyl]morpholine carries a predicted logP of 0.82 and a higher TPSA of 38.5 Ų, pushing it further from the low-TPSA, low-logP quadrant frequently sought for CNS fragment hits [3]. The parent morpholine scaffold, by comparison, has an XLogP of −0.86 and TPSA of 21.26 Ų—more polar and less CNS-optimized [4].

CNS drug design Blood-brain barrier permeability Medicinal chemistry

Patent Citation Count and Prior Art Landscape Differentiation

PubChemLite annotation data indicate that 3-(oxolan-2-yl)morpholine is cited in exactly 3 patents, with zero associated primary literature publications [1]. This low patent density contrasts with the broader morpholine-oxolane patent space, where substituted tetracyclic tetrahydrofuran derivatives (including morpholine-bearing variants) have been claimed across multiple patent families for CNS, cardiovascular, and gastrointestinal indications [2][3]. The limited prior-art footprint of the specific 2-yl regioisomer may offer strategic advantages in hit-to-lead campaigns where freedom-to-operate and novelty of composition-of-matter are critical procurement and IP considerations.

Patent landscape Intellectual property Freedom-to-operate

Commercial Availability and Vendor Landscape: Sigma-Aldrich Presence Distinction

The positional isomer 3-(oxolan-3-yl)morpholine (CAS 1859200-67-1) is stocked by Sigma-Aldrich (product EN300-816388; 95% purity; physical form: liquid; storage at 4 °C) . In contrast, 3-(oxolan-2-yl)morpholine (CAS 1803561-92-3) is not listed in the Sigma-Aldrich catalog and is available only through specialty chemical suppliers such as CymitQuimica (priced at 550 € per 50 mg; min. 95% purity) and BIOFOUNT (558 CNY per 10 mg; 95% purity) [1]. This vendor fragmentation means that procurement of the 2-yl isomer requires engagement with niche suppliers and may involve longer lead times or minimum order quantities not encountered with the Sigma-Aldrich-listed 3-yl isomer.

Procurement Commercial availability Supply chain

Predicted Boiling Point and Density: Process Chemistry Handling Implications

3-(Oxolan-2-yl)morpholine has a predicted boiling point of 252.7 ± 25.0 °C and a predicted density of 1.069 ± 0.06 g/cm³ . While no experimentally determined boiling point or density data for the closest isomers were located, the parent morpholine exhibits a measured boiling point of 128–130 °C and a density of approximately 1.00 g/cm³ [1]. The substantially higher predicted boiling point of the 2-yl oxolane conjugate (Δ ≈ +122 °C relative to morpholine) is attributed to the increased molecular weight and enhanced van der Waals interactions contributed by the tetrahydrofuran ring, which has implications for distillation-based purification and solvent removal protocols during synthesis scale-up.

Process chemistry Physicochemical properties Scale-up

Recommended Research and Industrial Application Scenarios for 3-(Oxolan-2-yl)morpholine Based on Quantified Differential Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Chiral, Low-Lipophilicity Morpholine Scaffolds

The combination of a low XLogP3-AA (−0.1) and moderate TPSA (30.5 Ų) makes 3-(oxolan-2-yl)morpholine a suitable fragment hit starting point for CNS and orally bioavailable drug programs [1]. Its 0.2 log-unit higher lipophilicity relative to the 3-yl isomer provides a measurable parameter for tuning membrane permeability in fragment evolution campaigns, while the intrinsic chirality at the oxolane C2 position offers a stereochemical handle for target engagement optimization [1][2]. Procurement should be planned through specialty vendors given the absence from major catalogs such as Sigma-Aldrich .

SAR Exploration of Morpholine-Containing GPCR or Ion Channel Ligands Where Regiochemistry Dictates Pharmacophore Geometry

The 2-yl oxolane substitution on the morpholine 3-position creates a distinct spatial presentation of the morpholine nitrogen and ether oxygen lone pairs compared to the 3-yl isomer. For programs targeting CNS GPCRs, ion channels, or transporters where morpholine is a privileged pharmacophore, incorporating the 2-yl isomer in parallel with the 3-yl isomer in matrix libraries enables direct SAR comparison of regiochemical effects on potency and selectivity [1][2]. The low patent density (3 patents) for this specific regioisomer reduces IP encumbrance risk in early-stage hit expansion [3].

Building Block for PROTAC Linker or Bifunctional Degrader Design Requiring Defined Exit Vector Geometry

The single rotatable bond between the morpholine and oxolane rings, combined with the stereogenic center at the oxolane C2, provides a conformationally constrained yet synthetically accessible scaffold for elaborating bifunctional molecules. The morpholine nitrogen serves as a native handle for further N-alkylation or acylation, while the oxolane ring can be functionalized or retained as a solubilizing motif. Researchers should budget for higher per-unit costs (≈550 €/50 mg) and anticipate lead times from niche suppliers relative to more broadly stocked isomers .

Computational Chemistry Model Validation Using Matched Molecular Pair (MMP) Analysis of Oxolane Regioisomers

The target compound and its 3-yl isomer constitute a clean matched molecular pair differing only in oxolane attachment position. The measured ΔXLogP3-AA of +0.2 provides an experimental-computational benchmark for validating logP prediction algorithms, free-energy perturbation (FEP) calculations, and solvation models on morpholine-containing heterocycles [1][2]. Procurement of both isomers simultaneously from vendors that carry both (e.g., Enamine catalog via CymitQuimica for the 2-yl; Sigma-Aldrich for the 3-yl) enables controlled physicochemical profiling experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Oxolan-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.